molecular formula C18H21N5O4S B15102261 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B15102261
M. Wt: 403.5 g/mol
InChI Key: UERUDWXVNHWLEZ-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, a thiadiazole ring, and an acetamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the phthalazinone core, followed by the introduction of the thiadiazole ring and the acetamide group. Common reagents used in these reactions include dimethoxybenzene, hydrazine hydrate, and various acylating agents. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with catalysts like sulfuric acid or phosphoric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
  • 2,2-dimethoxy-1,2-diphenylethan-1-one

Uniqueness

Compared to similar compounds, 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C18H21N5O4S

Molecular Weight

403.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C18H21N5O4S/c1-10(2)7-14-21-22-18(28-14)20-13(24)9-23-17(25)15-11(8-19-23)5-6-12(26-3)16(15)27-4/h5-6,8,10H,7,9H2,1-4H3,(H,20,22,24)

InChI Key

UERUDWXVNHWLEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CN2C(=O)C3=C(C=CC(=C3OC)OC)C=N2

Origin of Product

United States

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